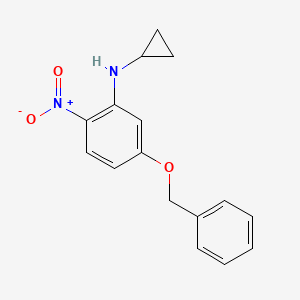

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline

Description

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline is an organic compound that features a benzyloxy group, a cyclopropyl group, and a nitroaniline moiety

Properties

IUPAC Name |

N-cyclopropyl-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-18(20)16-9-8-14(10-15(16)17-13-6-7-13)21-11-12-4-2-1-3-5-12/h1-5,8-10,13,17H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOEQOAFYDEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by the introduction of the benzyloxy and cyclopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline may involve large-scale nitration and substitution reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction to form aniline derivatives, a critical step in synthesizing bioactive intermediates. Key methods include:

-

The resulting aniline serves as a precursor for amide coupling (e.g., with chloroacetyl chloride) or cyclization reactions to form benzimidazoles or quinoxalines .

Deprotection of the Benzyl Ether

The benzyloxy group is cleaved under hydrogenolytic or acidic conditions to yield phenolic derivatives:

| Deprotection Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Methanol, 25°C, 12–24 h | 5-Hydroxy-N-cyclopropyl-2-nitroaniline | 88–95% | |

| BBr₃ | Dichloromethane, −78°C to 25°C, 2 h | Same as above | 82–90% |

-

The liberated phenol enables further functionalization, such as O-alkylation or carbamate formation .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position relative to itself, while the benzyloxy group activates the para position:

Nucleophilic Aromatic Substitution

The nitro group enhances the reactivity of adjacent positions toward nucleophiles:

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Cyclization Reactions

The aniline nitrogen and adjacent functional groups facilitate heterocycle formation:

Scientific Research Applications

Chemical Properties and Structure

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline features a nitro group, a benzyloxy moiety, and a cyclopropyl substituent attached to an aniline structure. These functional groups contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For example, derivatives of aniline have been studied for their ability to inhibit specific cancer cell lines. In silico studies suggest that the compound may interact effectively with targets involved in cancer progression, potentially leading to the development of new anticancer therapies.

- Case Study : A study on related compounds highlighted their effectiveness against breast cancer cell lines, indicating that modifications to the aniline structure can enhance potency against specific cancer types .

Antiviral Properties

The antiviral potential of compounds similar to 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline has been explored in various contexts, particularly concerning viral infections such as HIV. The structural characteristics of this compound may allow it to function as a non-nucleoside reverse transcriptase inhibitor, which is crucial for the treatment of HIV.

- Case Study : Research on diarylaniline analogues demonstrated their efficacy against HIV-1, suggesting that modifications in the aniline structure could lead to effective antiviral agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease mechanisms. For instance, it may modulate the activity of receptor tyrosine kinases involved in hematological cancers.

- Case Study : Biaryl acetamide compounds have shown promise in modulating receptor tyrosine kinases like FLT3, which is implicated in acute myeloid leukemia . This suggests that similar compounds could be developed from 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline.

Pharmacodynamics and Toxicity Profiles

The pharmacodynamics of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline are under investigation through various computational methods. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are critical for assessing the viability of this compound as a therapeutic agent.

- In Silico Studies : Molecular docking studies have shown that the compound can effectively bind to target proteins involved in disease pathways, indicating potential therapeutic applications .

Summary of Findings

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a nitro group.

N-cyclopropyl-2-nitroaniline: Lacks the benzyloxy group but shares the cyclopropyl and nitroaniline moieties.

5-(Benzyloxy)-2-nitroaniline: Similar but without the cyclopropyl group.

Uniqueness

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline is unique due to the combination of its benzyloxy, cyclopropyl, and nitroaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline features a nitro group, a benzyloxy substituent, and a cyclopropyl amine moiety. Its molecular formula is CHNO with a molecular weight of approximately 273.33 g/mol. The presence of the nitro group often contributes to the compound's biological activity.

The biological activity of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline can be attributed to several mechanisms:

- Nitro Group Reduction : Nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is common among nitro-containing compounds, which can generate free radicals that damage DNA and proteins .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cholinesterases, which play a crucial role in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially affecting neurological functions .

Anticancer Potential

Nitro-containing compounds have been explored for their anticancer properties. They can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting cellular signaling pathways. Studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

- Nitro Compound Efficacy : A study evaluated various nitro compounds for their ability to inhibit cancer cell proliferation. Compounds with similar structures to 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline showed IC values ranging from 10 μM to 50 μM against different cancer cell lines, indicating potential effectiveness in therapeutic applications .

- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of nitro derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds structurally related to 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline exhibited competitive inhibition with IC values lower than 0.5 μM, suggesting strong enzyme interaction capabilities .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.